Diethyl 2-(4-methoxyphenyl)malonate
Overview
Description
Diethyl 2-(4-methoxyphenyl)malonate is an organic compound with the molecular formula C14H18O5. It is a diethyl ester of malonic acid, substituted with a 4-methoxyphenyl group. This compound is commonly used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-methoxyphenyl)malonate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 4-methoxybenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-methoxyphenyl)malonate undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of the ester groups yields the corresponding malonic acid derivative.
Decarboxylation: Heating the malonic acid derivative results in decarboxylation, forming a substituted acetic acid.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used as the base for alkylation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Decarboxylation: The reaction typically requires heating under reflux conditions.
Major Products Formed
Alkylation: Substituted malonates
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl 2-(4-methoxyphenyl)malonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse derivatives.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl 2-(4-methoxyphenyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which can then undergo nucleophilic substitution reactions with electrophiles. This reactivity is utilized in various synthetic transformations, including alkylation and condensation reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Diethyl phenylmalonate
- Diethyl 2-(4-chlorophenyl)malonate
Uniqueness
Diethyl 2-(4-methoxyphenyl)malonate is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics .
Biological Activity
Diethyl 2-(4-methoxyphenyl)malonate, a derivative of malonic acid, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 266.29 g/mol. It appears as a white to slightly yellow crystalline powder and is soluble in various organic solvents including water, chloroform, and dimethyl sulfoxide (DMSO) .
Synthesis
This compound is synthesized through the reaction of diethyl malonate with 4-methoxyphenylacetic acid or its derivatives. The general synthesis pathway involves:
- Formation of the Malonate Ester : Reacting diethyl malonate with 4-methoxyphenylacetic acid.
- Purification : Crystallization or distillation to isolate the desired compound.
Biological Activity
This compound exhibits several biological activities that are of interest in pharmacology:
- Antitumor Activity : Preliminary studies have suggested that compounds similar to this compound may disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in tumor cells .
- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of various pharmacologically active compounds, including derivatives that have shown antidepressant and anticonvulsant properties .
Anticancer Studies
A significant study investigated the effects of this compound on human cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed:
- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating moderate potency against these cells.
- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound:
- Model System : In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that treatment with the compound significantly reduced cell death.
- Biomarkers : There was a notable decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity, suggesting a protective mechanism against oxidative damage .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-67-3 | |
Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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